

Key features of Bis-aminooxy-PEG3 linker

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Compound of Interest		
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An In-Depth Technical Guide to the **Bis-aminooxy-PEG3** Linker

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the design of bioconjugates, influencing stability, solubility, and overall function. The **Bis-aminooxy-PEG3** linker has emerged as a valuable tool in this space, offering a unique combination of specific reactivity, hydrophilicity, and linker stability. This guide provides a comprehensive overview of its core features, quantitative properties, and practical applications.

Core Features of Bis-aminooxy-PEG3

Bis-aminooxy-PEG3 is a homobifunctional crosslinking reagent. Its structure consists of a central hydrophilic polyethylene glycol (PEG) core of three ethylene oxide units, flanked by two reactive aminooxy (-O-NH₂) groups.[1][2] This architecture imparts several key characteristics:

- Specific and Bioorthogonal Reactivity: The terminal aminooxy groups react chemoselectively with molecules containing aldehyde or ketone groups to form a stable oxime bond (-C=N-O-).[1][3] This reaction is bioorthogonal, meaning it proceeds under mild physiological conditions without interfering with native biological functional groups.[3]
- Enhanced Hydrophilicity: The PEG3 spacer is inherently hydrophilic, which helps to increase the aqueous solubility of the linker and the resulting conjugate. This property is particularly advantageous when working with hydrophobic payloads or proteins prone to aggregation.
- Homobifunctional Crosslinking: With two identical aminooxy termini, the linker is ideal for crosslinking two molecules that each possess an aldehyde or ketone moiety. It is also



extensively used in polymerization and hydrogel formation with dialdehyde or diketone monomers.

 Stable Oxime Linkage: The resulting oxime bond is significantly more stable than analogous imine or hydrazone linkages, particularly at physiological pH. While the bond can be hydrolyzed under acidic conditions, the rate of hydrolysis for oximes is approximately 600- to 1000-fold lower than for comparable hydrazones, ensuring greater stability for in vivo applications.

Physicochemical and Quantitative Data

The precise properties of the **Bis-aminooxy-PEG3** linker are essential for accurate experimental design, including stoichiometry calculations and reaction condition optimization.

Property	Value	Reference(s)
Chemical Formula	C8H20N2O5	
Molecular Weight (MW)	224.3 g/mol	
CAS Number	98627-70-4	
Purity	Typically ≥95%	
Solubility	Water, DMSO, DMF, DCM	
Storage Conditions	-20°C; sensitive, immediate use recommended	
Appearance	Solid or oil, depending on purity and vendor	N/A



Linkage Stability Comparison (Relative Hydrolysis Rate at pD 7.0)	Reference(s)	
Methylhydrazone	~600x faster than oxime	
Acetylhydrazone	~300x faster than oxime	
Semicarbazone	~160x faster than oxime	
Oxime	Baseline (most stable)	

Core Reaction: Oxime Ligation

The fundamental utility of the **Bis-aminooxy-PEG3** linker stems from the oxime ligation reaction. This reaction involves the nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon of an aldehyde or ketone. The process is efficient under mild conditions and can be catalyzed to increase the reaction rate.

Diagram 1: The Oxime Ligation Reaction.

Experimental Protocols General Protocol for Protein Crosslinking via Oxime Ligation

This protocol provides a general framework for crosslinking two proteins that have been modified to contain surface aldehyde groups.

- 1. Materials and Reagents:
- Aldehyde-modified Protein A (e.g., generated via periodate oxidation of surface glycans or incorporation of an unnatural amino acid).
- Aldehyde-modified Protein B.
- Bis-aminooxy-PEG3 linker.
- Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2-7.4.
- (Optional) Catalyst Stock: 100 mM Aniline or p-Phenylenediamine in DMSO.



- Quenching Reagent: 1 M Aminooxyacetic acid, pH 7.2.
- Purification System: Size-Exclusion Chromatography (SEC) column suitable for the conjugate size.

2. Procedure:

- Reagent Preparation: Dissolve Bis-aminooxy-PEG3 in the Reaction Buffer to a final concentration of 10 mM. Allow it to fully dissolve.
- Protein Preparation: Prepare solutions of Aldehyde-modified Protein A and Protein B in the Reaction Buffer at a concentration of 1-5 mg/mL.
- Ligation Reaction:
 - In a microcentrifuge tube, combine Protein A and Protein B at a 1:1 molar ratio.
 - Add the Bis-aminooxy-PEG3 solution to the protein mixture. A typical starting point is a
 0.5:1 molar ratio of linker to total protein (adjust as needed based on desired crosslinking efficiency).
 - Optional Catalysis: If a faster reaction is desired, add the catalyst stock to a final concentration of 5-10 mM. Note: Aniline is toxic and should be handled with care.
 - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching: Add the Quenching Reagent to a final concentration of 50 mM to consume any unreacted aldehyde groups and linker. Incubate for 30 minutes at room temperature.
- Purification: Purify the resulting conjugate from unreacted proteins, excess linker, and quenching reagent using an appropriate SEC column.
- Analysis: Analyze the collected fractions using SDS-PAGE to confirm the formation of the higher molecular weight crosslinked product.

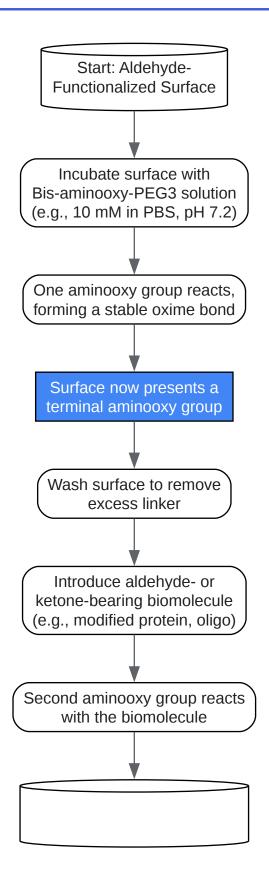
Application Workflows



Workflow for Surface Immobilization of Biomolecules

Bis-aminooxy-PEG3 is an effective tool for immobilizing biomolecules onto surfaces functionalized with aldehyde groups, a common strategy in biosensor and microarray development.





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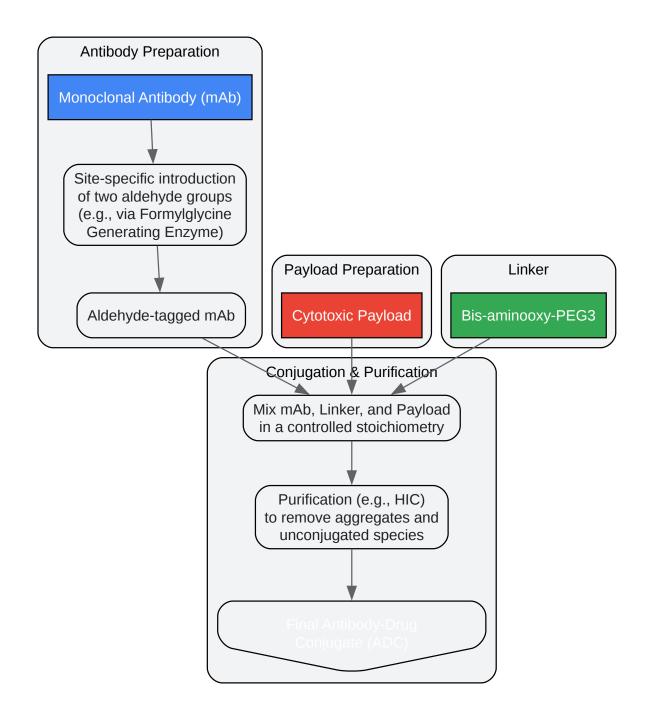
Diagram 2: Workflow for Biomolecule Immobilization.



Logic Diagram for ADC Synthesis

In antibody-drug conjugate (ADC) development, a bifunctional version of this linker (e.g., Aminooxy-PEG-Maleimide) is common. However, the **Bis-aminooxy-PEG3** linker can be used in multi-step synthesis strategies or to link payloads to antibodies specifically engineered with two aldehyde sites. The diagram below illustrates the logical steps for such a conjugation.





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Diagram 3: Logic for ADC Synthesis.



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